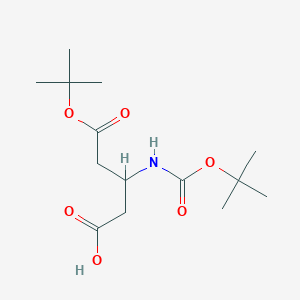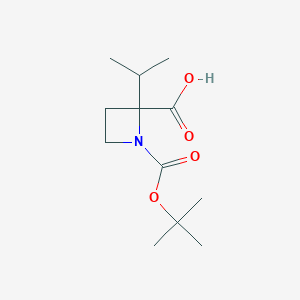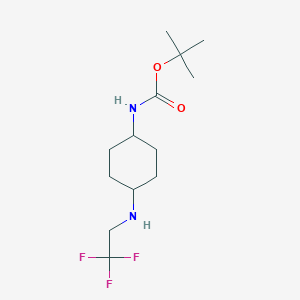
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: is a synthetic organic compound that features a cyclohexane ring substituted with a Boc-protected amine and a trifluoroethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine typically involves the following steps:
Protection of the amine group: The primary amine on the cyclohexane ring is protected using Boc anhydride in the presence of a base such as triethylamine.
Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclohexane ring.
Reduction: Reduction reactions could target the trifluoroethyl group or the cyclohexane ring.
Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a more saturated compound.
科学研究应用
Chemistry
In chemistry, trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine can be used as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoroethyl group for increased lipophilicity or metabolic stability.
Biology and Medicine
In biological and medical research, this compound could be used to study the effects of trifluoroethyl groups on biological activity, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound might be used in the development of new materials or as a building block for agrochemicals.
作用机制
The mechanism of action for trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions.
相似化合物的比较
Similar Compounds
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: can be compared to other Boc-protected amines or trifluoroethyl-substituted compounds.
This compound: is unique in its combination of a Boc-protected amine and a trifluoroethyl group on a cyclohexane ring, which may confer specific chemical and biological properties.
Uniqueness
The presence of both a Boc-protected amine and a trifluoroethyl group makes this compound particularly versatile in synthetic chemistry, allowing for selective deprotection and further functionalization.
属性
分子式 |
C13H23F3N2O2 |
|---|---|
分子量 |
296.33 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-6-4-9(5-7-10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
InChI 键 |
XNVZHYAJGSFFDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


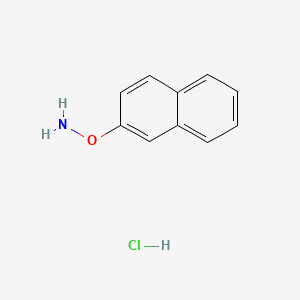
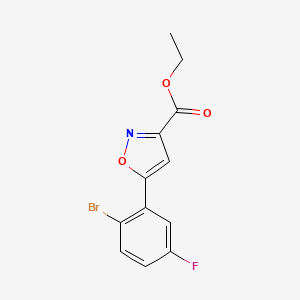
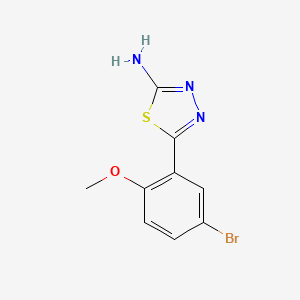
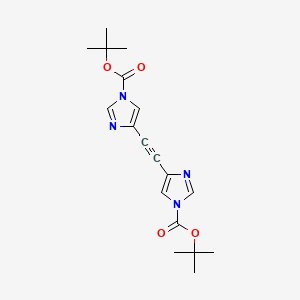
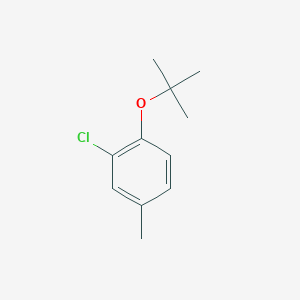


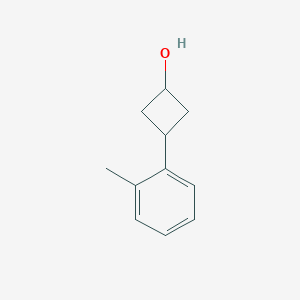
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
